molecular formula C15H11NO3 B3946230 1-Methoxy-4-nitro-2-(2-phenylethynyl)benzene

1-Methoxy-4-nitro-2-(2-phenylethynyl)benzene

Cat. No.: B3946230
M. Wt: 253.25 g/mol
InChI Key: JOIITUQWQXHGAT-UHFFFAOYSA-N
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Description

1-Methoxy-4-nitro-2-(2-phenylethynyl)benzene is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a phenylethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-nitro-2-(2-phenylethynyl)benzene typically involves multi-step organic reactions. One common method includes the following steps:

    Phenylethynylation: The addition of a phenylethynyl group through a coupling reaction, such as the Sonogashira coupling, which involves a palladium catalyst and copper co-catalyst under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-nitro-2-(2-phenylethynyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, metal catalysts (e.g., palladium, platinum).

    Reduction: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products:

    Amino derivatives: From the reduction of the nitro group.

    Hydroxylated derivatives: From oxidation reactions.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-Methoxy-4-nitro-2-(2-phenylethynyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-nitro-2-(2-phenylethynyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

    1-Methoxy-4-nitrobenzene: Lacks the phenylethynyl group, making it less complex.

    2-Phenylethynylbenzene: Lacks the methoxy and nitro groups, resulting in different reactivity and applications.

    4-Nitro-2-(2-phenylethynyl)benzene: Lacks the methoxy group, affecting its solubility and chemical behavior.

Uniqueness: 1-Methoxy-4-nitro-2-(2-phenylethynyl)benzene is unique due to the combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group enhances its solubility in organic solvents, while the nitro group provides a site for further chemical modifications. The phenylethynyl group introduces rigidity and potential for π-π interactions, making it valuable in material science and biological studies.

Properties

IUPAC Name

1-methoxy-4-nitro-2-(2-phenylethynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-15-10-9-14(16(17)18)11-13(15)8-7-12-5-3-2-4-6-12/h2-6,9-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIITUQWQXHGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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